5-bromo-6-methylphthalazin-1(2H)-one
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Overview
Description
5-bromo-6-methyl-2H-phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by a phthalazinone core structure with a bromine atom at the 5th position and a methyl group at the 6th position. Phthalazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-2H-phthalazin-1-one typically involves the bromination of 6-methyl-2H-phthalazin-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-6-methyl-2H-phthalazin-1-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The phthalazinone core can be reduced to phthalazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 5-substituted-6-methyl-2H-phthalazin-1-one derivatives.
Oxidation: Formation of 5-bromo-6-carboxy-2H-phthalazin-1-one or 5-bromo-6-formyl-2H-phthalazin-1-one.
Reduction: Formation of 5-bromo-6-methylphthalazine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-2H-phthalazin-1-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. In the case of its anticancer properties, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of DNA repair enzymes or modulation of cell cycle regulators.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2H-phthalazin-1-one: Lacks the bromine atom at the 5th position.
5-chloro-6-methyl-2H-phthalazin-1-one: Contains a chlorine atom instead of bromine at the 5th position.
5-bromo-2H-phthalazin-1-one: Lacks the methyl group at the 6th position.
Uniqueness
5-bromo-6-methyl-2H-phthalazin-1-one is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-6-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6-7(8(5)10)4-11-12-9(6)13/h2-4H,1H3,(H,12,13) |
InChI Key |
ARKDINVRYBEGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NN=C2)Br |
Origin of Product |
United States |
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